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molecular formula C17H12Cl2N2O4 B8380020 5-(3,4-Dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline

5-(3,4-Dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline

Cat. No. B8380020
M. Wt: 379.2 g/mol
InChI Key: UJSHLVKSGHOLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376511B2

Procedure details

A mixture of 83 g of 2-nitro-4-methoxy-5-(3,4-dichlorophenoxy)aniline hydrochloride (0.22 mole) polyphosphoric acid in 250 ml of 85% phosphoric acid was heated in a nitrogen atmosphere at 110-120° C. and 32.17 g of methyl vinyl ketone (0.46 mole) was added dropwise under vigorous stirring. After the addition was complete, the mixture was stirred and maintained at 110-120° C. for a further 4 hours. An additional 14 g of methyl vinyl ketone (0.2 mole) was added and the mixture was heated for a further 4 hours. The reaction mixture was poured into ice cold sodium hydroxide solution (pH 10-12) and left over night. The resulting precipitate was separated by filtration and dried. The solid was dissolved in chloroform and mixed with activated charcoal and filtered through a celite bed. The celite bed was washed with chloroform and the filtrate was concentrated to 400 ml under vacuum and diluted with methanol until a turbidity appeared and left overnight. The crystalline product formed was separated by decantation and crystallized from chloroform to give 8 g of pure product, 5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline. The combined filtrates were evaporated to dryness and the residue was chromatographed over silica gel with 30% chloroform in hexane to yield a fraction from which the product which was crystallized (chloroform/methanol) to give 13 g of product.
Name
2-nitro-4-methoxy-5-(3,4-dichlorophenoxy)aniline hydrochloride
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
32.17 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([Cl:22])[CH:16]=2)=[CH:8][C:6]=1[NH2:7])([O-:4])=[O:3].[CH:23]([C:25]([CH3:27])=O)=[CH2:24]>P(=O)(O)(O)O>[Cl:22][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][C:18]=1[Cl:21])[O:14][C:9]1[C:10]([O:12][CH3:13])=[CH:11][C:5]([N+:2]([O-:4])=[O:3])=[C:6]2[C:8]=1[C:25]([CH3:27])=[CH:23][CH:24]=[N:7]2 |f:0.1|

Inputs

Step One
Name
2-nitro-4-methoxy-5-(3,4-dichlorophenoxy)aniline hydrochloride
Quantity
83 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C(N)C=C(C(=C1)OC)OC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
32.17 g
Type
reactant
Smiles
C(=C)C(=O)C
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
C(=C)C(=O)C
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 110-120° C. for a further 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for a further 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
left over night
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in chloroform
ADDITION
Type
ADDITION
Details
mixed with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered through a celite bed
WASH
Type
WASH
Details
The celite bed was washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to 400 ml under vacuum
ADDITION
Type
ADDITION
Details
diluted with methanol until a turbidity
CUSTOM
Type
CUSTOM
Details
The crystalline product formed
CUSTOM
Type
CUSTOM
Details
was separated by decantation
CUSTOM
Type
CUSTOM
Details
crystallized from chloroform

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(OC2=C3C(=CC=NC3=C(C=C2OC)[N+](=O)[O-])C)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 9.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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